REACTION_CXSMILES
|
Cl(O)(=O)(=O)=O.[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][C@H:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].C(OC(N1CC[C@@H](N)C1)=O)(C)(C)C>>[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:7])[CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C[C@H](CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C[C@@H](CC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
35° C., retention time
|
Type
|
CUSTOM
|
Details
|
27.0 min
|
Duration
|
27 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl(O)(=O)(=O)=O.[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][C@H:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].C(OC(N1CC[C@@H](N)C1)=O)(C)(C)C>>[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:7])[CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C[C@H](CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C[C@@H](CC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
35° C., retention time
|
Type
|
CUSTOM
|
Details
|
27.0 min
|
Duration
|
27 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl(O)(=O)(=O)=O.[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][C@H:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].C(OC(N1CC[C@@H](N)C1)=O)(C)(C)C>>[C:6]([O:10][C:11]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)=[O:12])([CH3:9])([CH3:7])[CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C[C@H](CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C[C@@H](CC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
35° C., retention time
|
Type
|
CUSTOM
|
Details
|
27.0 min
|
Duration
|
27 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |